![molecular formula C17H20N2O3 B2834444 (2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid CAS No. 550299-54-2](/img/structure/B2834444.png)
(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a piperazine ring, a common feature in many pharmaceuticals. Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenylpropenyl group, which consists of a six-carbon aromatic ring (the phenyl group) attached to a three-carbon chain that contains a carbon-carbon double bond (the propenyl group). The compound also contains a butenoic acid group, which is a four-carbon chain with a carbon-carbon double bond and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carbon-carbon double bonds in the propenyl and butenoic acid groups could potentially undergo addition reactions. The carboxylic acid group could participate in acid-base reactions, and the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups (like the carboxylic acid), the rigidity of the piperazine ring, and the potential for resonance in the phenylpropenyl group .Applications De Recherche Scientifique
Hemostatic Activity
New derivatives of 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones, related to the chemical structure , have been synthesized and shown to have significant hemostatic activity and low acute toxicity. These compounds demonstrated a clear relationship between their structure and pharmacological effect (Pulina et al., 2017).
Metabolism Studies in Novel Antidepressants
A novel antidepressant, structurally related to (2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid, was studied for its metabolism using human liver microsomes. This research helps in understanding the metabolic pathways and interactions of such compounds (Hvenegaard et al., 2012).
PPARpan Agonist Synthesis
An efficient synthesis of a compound with a similar structure, which acts as a potent PPARpan agonist, has been developed. This research is important for the synthesis of bioactive compounds with potential therapeutic applications (Guo et al., 2006).
Enzyme Inhibition Studies
Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, related to the chemical structure , helps in understanding the inhibition of soluble epoxide hydrolase, which is vital for drug development in various disease models (Thalji et al., 2013).
Synthesis of Dihydropyrimidinone Derivatives
Research on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety provides insights into the development of new compounds with potential pharmaceutical applications (Bhat et al., 2018).
Propriétés
IUPAC Name |
(E)-4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(8-9-17(21)22)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2,(H,21,22)/b7-4+,9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOIMMZWEPKWFN-NUXDXBQRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.